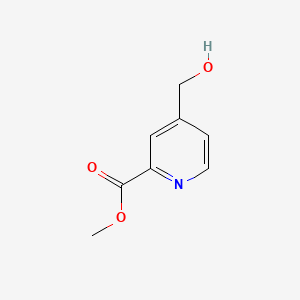

Methyl 4-(hydroxymethyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIFQBALQLWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630559 | |

| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317335-15-2 | |

| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 317335-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Picolinate Scaffold in Medicinal Chemistry Research

The picolinate (B1231196) scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry due to its inherent biological activities and its ability to act as a bidentate chelating agent for various metal ions. wikipedia.orgnih.gov This chelation capability is crucial for the biological function of certain metalloenzymes and can be harnessed in the design of therapeutic agents. Picolinic acid and its derivatives are integral components in the development of ligands for metal ion complexation, which have potential biomedical applications. nih.gov

The structural and electronic properties of picolinic acid make it a versatile building block for creating stable complexes with a wide range of metal ions. nih.gov This has led to its incorporation into various drug discovery programs. For instance, the picolinate framework is found in compounds being investigated for their potential as anticancer agents. bio-conferences.org The pyridine (B92270) ring system, a core component of the picolinate scaffold, is a common motif in many biologically active compounds, contributing to favorable interactions with biological targets. The versatility of this scaffold allows for a multitude of chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

Overview of Methyl 4 Hydroxymethyl Picolinate As a Research Chemical and Intermediate

Methyl 4-(hydroxymethyl)picolinate serves as a crucial intermediate in the synthesis of more elaborate molecules. bio-conferences.org Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a variety of chemical transformations. This dual reactivity makes it a valuable starting material for constructing complex molecular architectures.

The compound is commercially available from various chemical suppliers, facilitating its use in research laboratories. doronscientific.comchemscene.com Its physical and chemical properties have been characterized, providing researchers with the necessary data for its application in synthesis.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 317335-15-2 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Physical Form | Solid |

Note: The data in this table is compiled from various sources and should be used for reference purposes only. doronscientific.comnih.gov

The availability of this and other related picolinate (B1231196) derivatives, such as Methyl 6-(hydroxymethyl)picolinate and Methyl 4-chloro-6-(hydroxymethyl)picolinate, provides chemists with a toolbox of building blocks for creating diverse chemical libraries for screening and drug discovery. sigmaaldrich.combldpharm.comsynquestlabs.com

Role in the Development of Advanced Synthetic Methodologies

Established Synthetic Routes and Optimizations

Traditional synthetic approaches to this compound and its analogs rely on fundamental organic reactions. These methods are often characterized by their reliability and scalability, though they may sometimes require harsh reaction conditions or multiple steps.

Reduction of 4-picolinate methyl ester

A primary route to obtaining the hydroxymethyl functionality is through the reduction of a corresponding ester group. While direct synthesis of this compound via this method from a diester is not extensively documented in readily available literature, the reduction of a closely related compound, methyl 4-picolinate, to 4-pyridinemethanol (B147518) provides a strong model for this transformation. A patented method describes the use of a reducing agent mixture formed from sodium borohydride (B1222165) and lithium chloride in tetrahydrofuran. google.com The methyl 4-picolinate is added dropwise to this mixture, and the reaction is driven to completion by heating under reflux for several hours. google.com This approach offers a straightforward and effective means of converting the ester at the 4-position to a hydroxymethyl group.

Table 1: Reduction of Methyl 4-Picolinate

| Reactant | Reducing Agents | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Methyl 4-picolinate | Sodium borohydride, Lithium chloride | Tetrahydrofuran | 6-8 hours (reflux) | 4-pyridinemethanol |

Data sourced from a patented method for a related transformation. google.com

Reactions involving 2-pyridyl methanol (B129727) and chloroformates

Another established method involves the reaction of a pre-existing hydroxymethyl group on the pyridine (B92270) ring with a chloroformate. The synthesis of methyl 4-(hydroxymethyl)pyridine-2-carboxylate can be achieved by reacting 2-pyridyl methanol with a suitable chloroformate in the presence of a base like sodium carbonate. chembk.com This reaction proceeds via an esterification mechanism to yield the desired product. chembk.com This method is advantageous when the starting pyridyl methanol is readily accessible.

Multi-step syntheses from precursors

Advanced Synthetic Approaches and Innovations

In recent years, the development of more efficient and sustainable synthetic methods has led to the exploration of advanced catalytic and enzymatic strategies for the synthesis of complex molecules, including pyridine derivatives.

Chemo-enzymatic synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. While a specific chemo-enzymatic route for this compound has not been explicitly detailed, the potential of this approach is significant. For instance, the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysis has been demonstrated, showcasing the power of enzymes in selectively oxidizing methyl groups on a pyridine ring. rsc.org Such biocatalytic hydroxylation could be a key step in a novel synthesis of the target molecule. The broader field of chemo-enzymatic synthesis has shown success in preparing complex chiral molecules, such as intermediates for pharmaceuticals, by leveraging the high enantioselectivity of enzymes like lipases. nih.govresearchgate.net This suggests that enzymatic resolution or asymmetric synthesis could be employed to produce enantiomerically pure derivatives of this compound.

Palladium-catalyzed reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Although a direct palladium-catalyzed synthesis of this compound is not prominently reported, the versatility of palladium catalysis in functionalizing pyridine rings suggests its applicability. Palladium catalysts are widely used for various transformations, including the synthesis of substituted pyridines and other heteroaromatic compounds. chemicalbook.comnih.govrsc.org For example, palladium-catalyzed hydroxycarbonylation is a powerful method for the synthesis of carboxylic acids. researchgate.net It is conceivable that a palladium-catalyzed process could be developed to introduce the hydroxymethyl group or the ester functionality onto a pre-functionalized pyridine ring. The synthesis of related compounds, such as dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, has been achieved through a radical nucleophilic substitution, highlighting that non-palladium-based modern methods are also being developed for the hydroxymethylation of pyridine rings. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-picolinate |

| 4-pyridinemethanol |

| Sodium borohydride |

| Lithium chloride |

| Tetrahydrofuran |

| 2-pyridyl methanol |

| Chloroformate |

| Sodium carbonate |

| Methyl 4-chloropicolinate |

| 2-picolinic acid |

| Thionyl chloride |

| Methanol |

| 2,6-bis(hydroxymethyl)pyridine |

| 2,6-lutidine |

Polymer-assisted synthesis in related compounds

While specific polymer-assisted synthetic routes for this compound are not extensively detailed in the literature, the principles of polymer-assisted synthesis are widely applied to related compounds and transformations. This approach utilizes polymer supports or compartments to immobilize catalysts or reagents, which can simplify product purification, enable catalyst recycling, and in some cases, enhance reaction efficiency.

One prominent strategy involves the use of polymer nanoreactors for catalysis. mdpi.com These can be complex architectures like star polymers or cylindrical polymer brushes, which act as molecular-sized nanoparticles with precisely controlled functionality. mdpi.com For instance, star polymers with a catalytic core, such as a ruthenium complex, have been synthesized and employed for the oxidation of alcohols. mdpi.com In such a system, linear polymer arms are grown and then cross-linked to form a core that encapsulates the catalyst. mdpi.com This site-isolation prevents catalyst deactivation and facilitates reactions in various environments, including aqueous media. mdpi.com

Another approach involves creating single-chain polymer nanoparticles (SCPNs) that can compartmentalize catalytic sites. mdpi.com These nanoreactors, typically 1-10 nm in size, can be tailored by selecting specific monomers and catalysts to suit the desired reaction environment. mdpi.com The polymeric nature of these supports allows for easy separation of the catalyst from the reaction products through methods like precipitation. mdpi.com Such techniques are relevant for transformations involving functional groups present in this compound, such as the oxidation of the hydroxymethyl group.

Derivatization Strategies of this compound

The structure of this compound offers two primary sites for chemical modification: the methyl ester at the C2 position and the hydroxymethyl group at the C4 position. chemscene.comnumberanalytics.com This dual functionality allows for a wide range of derivatization strategies to synthesize novel compounds with tailored properties. The pyridine ring itself can also be activated for certain transformations. nih.govresearchgate.net

Ester modifications

The methyl ester group is amenable to several modifications, primarily through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(hydroxymethyl)picolinic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. mdpi.com Metal ions can also catalyze the hydrolysis of picolinate esters. acs.org

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. The Fischer esterification is an equilibrium-driven process where a carboxylic acid is treated with an alcohol and an acid catalyst. masterorganicchemistry.com A similar principle applies to transesterification. For example, reacting this compound with a higher boiling point alcohol in the presence of an acid catalyst and removing methanol would drive the equilibrium toward the new ester.

Amide Formation: The ester can be converted to an amide. While this can sometimes be achieved by direct reaction with an amine at high temperatures, a more common route involves first hydrolyzing the ester to the carboxylic acid. The resulting acid can then be activated, for example with 1,1'-carbonyldiimidazole, and subsequently reacted with an amine to form the corresponding amide. researchgate.net

Table 1: Examples of Ester Modification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

| Hydrolysis | 1. NaOH (aq), Reflux2. H⁺ (acidification) | Carboxylic Acid |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | New Ester |

| Amide Formation (via acid) | 1. Hydrolysis (see above)2. Activating Agent (e.g., CDI), Amine | Amide |

Functionalization of the hydroxymethyl group

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical transformations. numberanalytics.com It can be readily converted to other functional groups, including halides, ethers, and esters.

The hydroxyl group can be substituted by a halogen, most commonly chlorine or bromine, to produce a reactive halomethylpyridine derivative. This transformation is typically achieved using standard halogenating agents. For instance, the conversion of a hydroxymethylpyridine to a chloromethylpyridine can be accomplished using thionyl chloride (SOCl₂). google.com This type of reaction converts the alcohol into a good leaving group, which is then displaced by the chloride ion. The resulting 4-(chloromethyl)picolinate ester is a valuable intermediate for further nucleophilic substitution reactions.

Table 2: Reagents for Conversion of Hydroxymethyl to Halomethyl Group

| Halogen | Typical Reagent | Product |

| Chlorine | Thionyl Chloride (SOCl₂) | Methyl 4-(chloromethyl)picolinate |

| Bromine | Phosphorus Tribromide (PBr₃) | Methyl 4-(bromomethyl)picolinate |

The hydroxymethyl group can undergo O-alkylation to form ethers or acylation to form esters.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. youtube.com This method involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ether. youtube.comorganic-chemistry.org

Ester Formation: The hydroxymethyl group can be acylated to form a new ester linkage. This is achieved by reacting it with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst is often required. A common application is the formation of picolinyl esters, which are used in mass spectrometry to determine the position of double bonds in fatty acids. researchgate.net This involves the transesterification of a fatty acid methyl ester with a hydroxymethyl-pyridine derivative, catalyzed by a base like potassium tert-butoxide. researchgate.net

The hydroxymethyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine. The resulting sulfonate is an excellent leaving group, much more reactive than the original hydroxyl group, making the compound highly susceptible to nucleophilic substitution or elimination reactions. This strategy is foundational in organic synthesis for activating alcohols for subsequent transformations. nih.gov

Modifications on the pyridine ring

The synthesis of this compound can be effectively achieved by modifying a pre-existing pyridine ring. This approach leverages common starting materials and employs functional group interconversions and substitutions on the heterocyclic core. Key strategies include the functionalization of an alkyl group already present on the ring and the introduction of substituents, such as halogens, to facilitate further transformations.

A primary route begins with 4-methylpyridine (B42270) (γ-picoline), a readily available compound synthesized industrially and also isolated from coal tar. wikipedia.org The synthesis plan involves the oxidation of the methyl group at the 4-position to a hydroxymethyl group and the introduction of a methoxycarbonyl group at the 2-position. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established industrial process. researchgate.net For instance, the aerobic oxidation of 4-methylpyridine, catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and manganese (II) salts, can yield 4-pyridinecarboxylic acid. researchgate.net A subsequent reduction would be required to achieve the 4-hydroxymethyl group, followed by carboxylation and esterification at the 2-position.

Another significant strategy involves the halogenation of the pyridine ring, which introduces a versatile functional group for subsequent reactions. Halopyridines are crucial building blocks for pharmaceuticals and agrochemicals. nih.gov However, the direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.gov Modern methods have been developed for the selective halogenation of pyridines at the 4-position. One such method involves the installation of a designed phosphine (B1218219) reagent at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govchemrxiv.orgnih.gov This two-step process allows for the halogenation of a wide array of unactivated pyridines under milder conditions. nih.gov Once a 4-halopicolinate is synthesized, the halogen can be substituted to introduce the hydroxymethyl group, for example, via a nucleophilic substitution or a metal-catalyzed coupling reaction.

The halogenation of pyridine N-oxides is another effective method, particularly for introducing a halogen at the 2-position. acs.org The N-oxide activates the pyridine ring, facilitating reactions that are otherwise difficult. For example, unsymmetrical pyridine N-oxides can be halogenated with high regioselectivity using reagents like oxalyl chloride under mild conditions. acs.org A synthetic route could thus involve the N-oxidation of a 4-substituted pyridine, followed by halogenation at the 2-position, introduction of the ester, and subsequent modification of the 4-substituent to the hydroxymethyl group.

The following table provides an overview of a reaction involving the aerobic oxidation of methylpyridines, a key type of modification on a substituted pyridine ring.

Table 1: Catalyst System and Yields for Aerobic Oxidation of Methylpyridines

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 3-Methylpyridine | NHPI-Co(OAc)₂ | 3-Pyridinecarboxylic acid | 76 |

| 3-Methylpyridine | NHPI-Co(OAc)₂-Mn(OAc)₂ | 3-Pyridinecarboxylic acid | 85 |

| 4-Methylpyridine | NHPI-Co(OAc)₂-Mn(OAc)₂ | 4-Pyridinecarboxylic acid | 70 |

Data sourced from research on selective aerobic oxidation of methylpyridines. researchgate.net

This interactive table allows for the comparison of different catalytic systems and their effectiveness in the oxidation of methylpyridine isomers, a foundational reaction in the modification of substituted pyridine rings.

This compound as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The strategic placement of functional groups on the pyridine ring makes this compound a valuable starting material for the synthesis of various APIs. Its ability to undergo a range of chemical transformations allows for the efficient construction of the core structures of several important drugs.

Precursor for Donepezil Hydrochloride synthesis

Donepezil, a leading medication for Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase. researchgate.netpatsnap.com The synthesis of Donepezil often involves the use of precursors that can be elaborated into the final drug structure. While various synthetic routes to Donepezil have been developed, some strategies may utilize intermediates structurally related to or derived from picolinate scaffolds. nih.govgoogle.comgoogle.com The core structure of Donepezil consists of a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety linked to a piperidine (B6355638) ring via a methylene (B1212753) bridge. researchgate.net The synthesis of such structures often relies on the condensation between an indanone and a piperidine derivative. nih.gov

Role in the synthesis of anti-diabetic agents

The quest for novel and effective treatments for diabetes mellitus, a widespread metabolic disorder, has led to the exploration of diverse chemical scaffolds. nih.gov Certain classes of anti-diabetic agents feature heterocyclic cores, and the synthesis of these compounds can benefit from versatile building blocks. For instance, some piperidine derivatives have been investigated for their anti-diabetic properties. mdpi.com Furthermore, the development of benzenesulfonamide (B165840) derivatives as potential anti-diabetic agents has been an active area of research. nih.gov The structural components of this compound could potentially be incorporated into synthetic schemes targeting novel anti-diabetic compounds. Research has also explored aurone (B1235358) derivatives and quinazolinone derivatives as having potential anti-diabetic effects. researchgate.netmdpi.com

Intermediacy in antibacterial and antiviral compound development

The rise of drug-resistant pathogens necessitates the continuous development of new antimicrobial and antiviral agents. nih.govnih.gov Natural products have historically been a rich source of inspiration for the design of these drugs. nih.govmdpi.com Pyridinium-type copolymers have demonstrated both antibacterial and antiviral properties. mdpi.com The mechanism of action for these cationic polymers often involves the disruption of microbial cell membranes. mdpi.com Given its pyridine core, this compound can serve as a foundational element in the synthesis of novel pyridinium-based compounds with potential antimicrobial or antiviral activity.

Design and Synthesis of Picolinate-Containing Ligands and Complexes

The picolinate moiety, derived from picolinic acid, is an excellent chelating agent for a variety of metal ions. researchgate.net The derivatization of this compound allows for the creation of sophisticated ligands that can form stable and functionally diverse metal complexes. unideb.hu

Complexation with transition metals (e.g., Zn(II), V(V), Cu(II))

Picolinate ligands readily form complexes with a range of transition metals, including zinc(II), vanadium(V), and copper(II). nih.govnih.govcapes.gov.br The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which in turn influence their biological activity. researchgate.netnih.gov For example, zinc(II) complexes have been investigated for their potential as anti-inflammatory and antioxidant agents. nih.gov Copper(II) complexes have shown promise as antimicrobial and antiviral agents, as well as having DNA binding capabilities. nih.gov The coordination of picolinate ligands to these metals can enhance their therapeutic potential. nih.govnih.gov

Ligand design for radioelements in medical imaging research

The picolinate framework, the core of this compound, is a significant structural motif in the design of ligands for radioelements used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov A critical component of a radiopharmaceutical is the chelator, a ligand that securely binds a radiometal ion, allowing it to be targeted to specific sites in the body. nih.gov The pyridine and carboxylate groups of the picolinate structure are effective at coordinating with metal ions.

Research has demonstrated the utility of picolinamide (B142947) (a related amide derivative) structures in developing PET radioligands. For instance, a series of N-(methylthiophenyl)picolinamide derivatives were synthesized and evaluated as potential PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), a target for treating brain disorders like Parkinson's disease. nih.govresearchgate.net In these studies, specific derivatives were radiolabeled with Carbon-11 ([¹¹C]), a positron-emitting isotope. nih.govresearchgate.net The resulting radiotracers showed promising characteristics, including high binding affinity to the target receptor and good brain uptake, demonstrating the value of the picolinate/picolinamide scaffold in creating effective imaging agents. nih.govresearchgate.net Furthermore, acyclic chelators incorporating the rigid picolinate motif have been developed for their ability to form stable complexes with various radiometals, including Indium-111 (¹¹¹In), highlighting the versatility of this chemical backbone in nuclear medicine. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For derivatives of this compound, these studies are crucial for refining their therapeutic potential.

Impact of carboxylic acid isosteres on biological activity

The carboxylic acid functional group is a common feature in many drugs but can sometimes lead to poor metabolic stability or limited ability to cross biological membranes. nih.gov A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve biological activity while overcoming the parent molecule's liabilities. nih.govnih.gov

In studies on inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics, researchers have explored isosteres of the closely related dipicolinic acid (DPA). researchgate.net The goal of using isosteric replacements is often to enhance drug-like qualities, such as improving permeability or pharmacokinetic profiles. researchgate.net A systematic assessment of various carboxylic acid isosteres allows for a more rational design of new drug analogs by modifying physicochemical properties while preserving the features essential for biological function. nih.gov The replacement can sometimes lead to derivatives with different pharmacological profiles compared to the original carboxylic acid-containing compound. nih.gov

Influence of functional group modifications on inhibitory activity

Modifying the functional groups on a molecule is a key tactic in SAR studies to tune its inhibitory activity. In the development of inhibitors for hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD), enzymes implicated in cancer and anemia, derivatives with a core structure similar to this compound have been extensively studied.

One study investigated a series of oxyquinoline inhibitors of HIF PHD. By making slight structural changes, researchers could significantly alter the inhibitory potency. For example, the introduction of a 2-methyl substitution on the core structure was found to slightly increase the 50% inhibitory concentration (IC50), a measure of potency, from 1 µM to 2 µM in one case. In another example from research on metallo-β-lactamase inhibitors, a library of compounds was created by substituting the 4-position of the pyridine ring with various aryl groups bearing methoxy, hydroxyl, or amine substituents to probe interactions with the enzyme's active site. researchgate.net These modifications directly influence how the molecule binds to its target, thereby affecting its inhibitory activity.

Table 1: Inhibitory Activity of Selected HIF Prolyl Hydroxylase Inhibitors This table is based on data from structure-activity relationship studies of related compounds and is for illustrative purposes.

| Compound | Modification | Target | IC50 (µM) | Source |

|---|---|---|---|---|

| Neuradapt | Base structure | HIF PHD | 1 | |

| Compound 4896-3249 | Isopropyl variant of Neuradapt | HIF PHD | 1 | |

| 2-methyl variant | 2-methyl substitution | HIF PHD | 2 |

Role in Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising "lead compound" to enhance its beneficial properties and minimize undesirable ones. The goal is to create a drug candidate with an optimal balance of potency, selectivity, safety, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) characteristics before it can proceed to clinical trials. nih.gov

Strategies for enhancing potency and selectivity

A primary goal of lead optimization is to improve a compound's potency (the concentration required to produce a desired effect) and selectivity (its ability to act on a specific target without affecting others). Medicinal chemists employ iterative cycles of design, synthesis, and testing to achieve this.

In the pursuit of more effective HIF prolyl hydroxylase inhibitors, SAR studies led to the identification of novel compounds that were an order of magnitude more active than established drugs like roxadustat (B1679584) and vadadustat. This enhancement in potency was achieved through systematic modifications of the chemical scaffold. Furthermore, the discovery that introducing a 2-methyl group to the core structure resulted in a compound with apparent specificity for the HIF PHD2 isozyme is a prime example of enhancing selectivity. By altering the molecule to fit more precisely into the target enzyme's active site and avoid interacting with other enzymes, researchers can develop drugs that are not only more powerful but also potentially safer.

Hybrid Molecule Design Incorporating Picolinate Motifs

Hybrid molecule design is a strategy in medicinal chemistry that involves combining two or more distinct pharmacophores (structural units responsible for a molecule's biological activity) into a single, new chemical entity. rsc.org The goal is to create a conjugate molecule with an improved biological profile, such as enhanced potency, better selectivity, or a novel mechanism of action. rsc.org The picolinate framework, a derivative of picolinic acid, serves as a versatile scaffold for the development of such hybrids.

A notable application of this design principle is seen in the development of synthetic auxin herbicides. nih.gov Researchers have successfully modified the basic picolinic acid structure to create highly effective herbicidal agents. nih.gov For instance, by replacing the chlorine atom at the 6-position of the picolinate ring with different aryl groups, the novel herbicides halauxifen-methyl (B1255740) and florpyrauxifen-benzyl were discovered. nih.gov

Further extending this concept, other research efforts focused on modifying the herbicide clopyralid (B1669233) by introducing substituted pyrazole (B372694) rings at the 6-position of the 2-picolinic acid core. nih.gov This work led to the synthesis of 3-chloro-6-pyrazolyl-2-picolinic acids and their esters. Bioassay tests revealed that certain hybrid compounds exhibited superior post-emergence herbicidal activity and a broader application spectrum compared to the parent compound, clopyralid. nih.gov These examples underscore the power of using the picolinate motif as a central scaffold for creating hybrid molecules with tailored biological activities.

Table 1: Examples of Hybrid Molecule Design Based on Picolinate Scaffolds

| Parent Scaffold | Hybrid Moiety Introduced | Resulting Hybrid Class | Application |

|---|---|---|---|

| 2-Picolinic Acid | Aryl group at C6-position | 6-Aryl-2-Picolinates (e.g., Halauxifen-methyl) | Herbicides nih.gov |

| Clopyralid (a picolinic acid derivative) | Substituted pyrazole ring at C6-position | 3-Chloro-6-pyrazolyl-2-picolinic acids | Herbicides nih.gov |

| Generic Polyamines | Bile Acids (e.g., Cholic Acid) | Polyamine-Bile Acid Conjugates | Antibiotics rsc.org |

| Daunorubicin | Tetrahydroisoquinoline-coumarin | Daunorubicin-Coumarin Hybrids | Anticancer Agents rsc.org |

Application in Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-to-lead campaigns in the pharmaceutical industry. nih.govfrontiersin.org This approach screens libraries of low-molecular-weight compounds, or "fragments," against a biological target. frontiersin.org These fragments, while typically binding with low affinity, do so efficiently and can serve as highly effective starting points for optimization into potent lead compounds. nih.gov

For a molecule to be considered a suitable fragment, it generally adheres to the "Rule of Three" (Ro3):

Molecular weight ≤ 300 Da

Calculated octanol-water partition coefficient (cLogP) ≤ 3

Number of hydrogen bond donors and acceptors ≤ 3 each

Number of rotatable bonds ≤ 3

This compound aligns well with the principles of a valuable chemical fragment. Its molecular properties make it an ideal candidate for inclusion in FBDD libraries. The pyridine core provides a rigid scaffold, while the ester and hydroxymethyl groups offer vectors for chemical modification, allowing for fragment "growing" or "linking" strategies to improve binding affinity and explore interactions within a target's binding site. frontiersin.orgnih.gov

Table 2: Properties of this compound as a Chemical Fragment

| Property | Value | "Rule of Three" Compliance |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ chemscene.com | N/A |

| Molecular Weight | 167.16 g/mol chemscene.com | Yes (≤ 300 Da) |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 3 (ester oxygen, carbonyl oxygen, pyridine nitrogen) | Yes (≤ 3) |

| Functional Groups for Elaboration | Hydroxymethyl, Methyl Ester | Provides vectors for fragment growing/linking |

The utility of such fragments is that they can efficiently explore the chemical space of a protein's binding pocket. frontiersin.org Once a fragment like this compound is identified as a "hit" through biophysical screening methods, its structure can be iteratively optimized to enhance its pharmacokinetic and pharmacodynamic properties. frontiersin.org

Computational Approaches in Lead Optimization (e.g., DFT, Molecular Docking)

Computational chemistry provides powerful tools to accelerate the hit-to-lead optimization process in drug discovery. nih.govnih.gov Techniques such as Density Functional Theory (DFT) and molecular docking are routinely employed to understand the behavior of molecules like this compound and to guide the design of more potent analogs. researchgate.netmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In medicinal chemistry, DFT calculations are applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of a molecule. researchgate.net

Analyze Electronic Properties: Calculate the distribution of electrons using methods like Molecular Electrostatic Potential (MEP) surfaces, which helps identify regions of a molecule that are likely to engage in electrostatic interactions. researchgate.net

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to evaluate the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. physchemres.org This technique is instrumental in:

Binding Mode Prediction: Visualizing how a molecule like a picolinate derivative fits into the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Affinity Estimation: Calculating a scoring function to estimate the binding affinity between the ligand and the protein, allowing for the ranking of potential drug candidates.

Virtual Screening: Screening large libraries of compounds computationally to prioritize which molecules should be synthesized and tested in the lab.

For instance, studies on related heterocyclic compounds have used DFT to optimize geometry and analyze electronic structure, followed by molecular docking to predict their binding interactions with viral or bacterial proteins, thereby identifying them as potential inhibitors. researchgate.netmdpi.com This integrated computational approach allows for a rational, structure-based design of new therapeutic agents, saving significant time and resources in the lead optimization phase. nih.gov

Table 3: Application of Computational Methods in Lead Optimization

| Computational Method | Purpose in Drug Discovery | Relevant Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate intrinsic molecular properties | Optimized geometry, charge distribution (MEP), electronic reactivity (HOMO-LUMO gap), vibrational frequencies. researchgate.netmdpi.com |

| Molecular Docking | Predict ligand-protein interactions | Binding pose, binding affinity (scoring), identification of key interacting amino acid residues. physchemres.orgmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Develop predictive models for the activity of new analogs based on physicochemical properties. nih.gov |

Biological Activity Research and Mechanisms of Action

Investigation of Enzyme Inhibition

Currently, there is no publicly available scientific literature detailing the direct investigation of Methyl 4-(hydroxymethyl)picolinate as an inhibitor of Metallo-β-Lactamases (MBLs). While derivatives of picolinic acid are a subject of interest in the development of MBL inhibitors, specific studies on this particular compound have not been reported. Research has focused on related structures, but direct inhibitory activity and mechanistic data for this compound are absent from published findings.

There are no available research findings or scientific reports on the evaluation of this compound as an inhibitor of Leukotriene A4 Hydrolase. The potential for this compound to interact with and inhibit this enzyme has not been a documented subject of investigation in the scientific literature.

Research into the insulin-mimetic properties of picolinate (B1231196) derivatives has included the investigation of metal complexes of 4-(hydroxymethyl)picolinic acid, the parent acid of this compound. One study explored the in vitro insulin-mimetic activity of a zinc(II) complex with 4-(hydroxymethyl)picolinic acid by measuring the inhibition of free fatty acid (FFA) release from rat adipocytes that had been stimulated with epinephrine. rsc.org

The study found that the zinc complex exhibited insulin-mimetic activity. rsc.org However, its potency was not greater than that of the control, ZnSO₄. rsc.org This indicates that while the picolinate structure contributes to the biological activity, this specific complex did not show enhanced insulin-mimetic effects compared to the simple zinc salt under the tested conditions. rsc.org

| Compound | Assay | System | Key Finding | Reference |

|---|---|---|---|---|

| Zinc(II) complex with 4-(hydroxymethyl)picolinic acid | Inhibition of epinephrine-induced free fatty acid (FFA) release | Isolated rat adipocytes | Showed insulin-mimetic activity, but was not more potent than ZnSO₄. | rsc.org |

Antimicrobial Research

There is no scientific literature available that specifically evaluates the antimicrobial activity of this compound against Gram-negative and Gram-positive bacteria. While other picoline derivatives have been synthesized and tested for antibacterial properties, this specific compound has not been the subject of such published research. journalagent.comnih.gov

No published studies or assessments on the antifungal activity of this compound could be identified in the current scientific literature.

Other Pharmacological Activities

Analgesic and anti-inflammatory properties

There is no available scientific data from the search results to suggest that this compound has been investigated for analgesic or anti-inflammatory effects. Research into other compounds, such as certain monoterpenes and peptides, has shown these properties, but this is not indicative of the activity of this compound.

Antioxidant activities

Similarly, the antioxidant potential of this compound has not been documented in the reviewed literature. While various classes of compounds, including some coumarin (B35378) derivatives, are known for their antioxidant capabilities, no such studies have been published for this specific picolinate ester.

Anti-hepatitis B virus (HBV) activity

The global effort to develop new treatments for Hepatitis B has led to the investigation of a wide range of chemical entities. Some picolinamide (B142947) derivatives have been identified as potential anti-HBV agents. However, there is no specific research in the provided search results indicating that this compound has been synthesized or tested for its efficacy against the hepatitis B virus.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)picolinate, and how do reaction conditions influence yield?

This compound (CAS 317335-15-2) can be synthesized via esterification of 4-(hydroxymethyl)picolinic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl) under reflux . Alternative methods include using chloroformate derivatives (e.g., ethyl chloroformate) with triethylamine as a base, followed by purification via recrystallization from ethanol or acetone . Key factors affecting yield include:

- Catalyst selection : Acidic catalysts favor esterification, while bases may promote side reactions.

- Temperature : Reflux conditions (~80–100°C) optimize reaction rates without degrading the hydroxymethyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Critical characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm ester carbonyl (δ ~165–170 ppm) and hydroxymethyl proton signals (δ ~4.5–5.0 ppm) .

- HPLC-MS : For purity assessment (≥98%) and molecular ion detection ([M+H]⁺ at m/z 168.1) .

- Melting point analysis : 74–76°C (lit. value) to verify crystallinity .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Advanced: How does the hydroxymethyl group’s position influence biological activity compared to structural analogs?

Comparative studies with analogs (e.g., Methyl 6-(hydroxymethyl)picolinate, CAS 39977-44-1) reveal:

- Bioactivity : The 4-hydroxymethyl substitution enhances metal-ion chelation (e.g., Fe³⁺, Cu²⁺), critical for enzyme inhibition .

- Solubility : Hydroxymethyl at position 4 increases hydrophilicity (LogP = 0.36) vs. methyl or methoxy groups (LogP ~1.2–1.5), improving bioavailability .

- SAR trends : Position 4 substitutions correlate with higher antimicrobial activity in pyridine derivatives, as shown in assays against E. coli and S. aureus .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations and molecular docking (e.g., using AutoDock Vina) model interactions with biological targets:

- Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., ester carbonyl carbon) .

- Docking scores : Predict binding affinity to enzymes like acetylcholinesterase (ΔG ≈ -8.2 kcal/mol) .

- In silico ADME : Predicted gastrointestinal absorption >80% (AlogPS 2.1), supporting oral administration potential .

Advanced: What mechanistic pathways explain ester hydrolysis under physiological conditions?

The ester group undergoes pH-dependent hydrolysis:

- Acidic conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, forming 4-(hydroxymethyl)picolinic acid .

- Basic conditions : OH⁻ directly cleaves the ester bond, with rate constants dependent on hydroxide concentration (pseudo-first-order kinetics) .

- Enzymatic hydrolysis : Esterases (e.g., porcine liver esterase) catalyze cleavage, monitored via HPLC .

Experimental Design: How to design a study evaluating the compound’s anti-inflammatory activity in vitro?

Using the PICOT framework:

- Population : RAW 264.7 murine macrophages .

- Intervention : Dose-response treatment (1–100 µM) with this compound.

- Comparison : Dexamethasone (positive control) and untreated cells.

- Outcome : Inhibition of NO production (Griess assay) and IL-6 levels (ELISA).

- Time : 24–48 h post-LPS stimulation .

Data Contradictions: How to resolve discrepancies in reported LogP values for structural analogs?

Conflicting LogP values (e.g., 0.36 vs. 0.68 for similar derivatives) may arise from:

- Measurement methods : Experimental (shake-flask) vs. computational (XlogP3) approaches .

- Solvent systems : Octanol-water partitioning vs. chromatographic retention indices .

- Structural impurities : Residual solvents (e.g., DMSO) alter hydrophobicity .

Resolution : Validate via standardized HPLC methods (C18 column, MeCN:H₂O gradient) .

Safety Protocols: What precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.